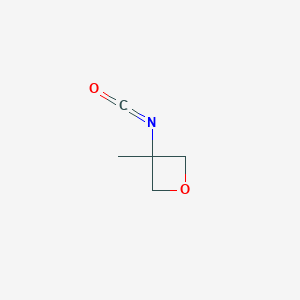
3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride is a chemical compound with the CAS Number: 2470439-67-7 . It has a molecular weight of 205.63 . It is a solid substance that is stored at 4 degrees Celsius and shipped with an ice pack . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride can be represented by the SMILES stringCl.Fc1ccc(cc1)C2CNC2 . The InChI code for this compound is 1S/C9H9F2N.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H . Physical And Chemical Properties Analysis
3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride is a solid substance . It has a molecular weight of 205.63 . The compound’s empirical formula isC9H9F2N.ClH . It is stored at 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Cholesterol Absorption Inhibition
The compound SCH 58235, closely related to 3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride, has been designed as a potent inhibitor of intestinal cholesterol absorption. Through strategic modifications, including the incorporation of fluorine atoms, its efficacy in lowering liver cholesteryl esters was significantly improved in animal models. This suggests its utility in treating hypercholesterolemia by preventing cholesterol absorption in the gastrointestinal tract (Rosenblum et al., 1998).
Nicotinic Acetylcholine Receptor Binding
Research into the nicotinic acetylcholine receptor (nAChR) binding properties of fluorinated azetidine derivatives, such as 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, has shown promising results for their application in positron emission tomography (PET) imaging of central nAChRs. These compounds exhibit high affinity and specificity, enabling the study of nAChRs in the brain, which could be valuable in neurological research and diagnostics (Doll et al., 1999).
Fluorescent Probes for Imaging
The development of azetidine-containing Janelia Fluor (JF) dyes, including those with photoactivatable properties, has been a significant advancement in the field of fluorescent probes for single-molecule imaging. These dyes offer superior brightness and photostability, which are critical for advanced imaging techniques in biological research (Grimm et al., 2016).
Solvatochromic Probes
Fluorinated azetidine derivatives have also been explored as solvatochromic probes due to their exceptional capability to discriminate between structurally similar organic liquids. Their introduction has improved the solvatochromic properties and fluorescence quantum yield of the parent compounds, making them potent tools for analytical chemistry applications (Liu et al., 2016).
Synthesis of Fluorinated Beta-Amino Acids
The synthesis of 3-fluoroazetidine-3-carboxylic acid demonstrates the potential of fluorinated azetidines as building blocks in medicinal chemistry. Such compounds can be valuable in the synthesis of novel therapeutics, showcasing the versatility of 3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride derivatives in drug development (Van Hende et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It can be used in the preparation of fluorinated lysine derivatives as dipeptidyl peptidase IV inhibitors . This suggests potential applications in the development of new pharmaceuticals.
Eigenschaften
IUPAC Name |
3-fluoro-3-(4-fluorophenyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIVZDYVPAOXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2979372.png)
![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2979373.png)


![[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2979380.png)



![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979388.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2979389.png)
![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2979391.png)

![N-(3-chloro-4-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2979393.png)